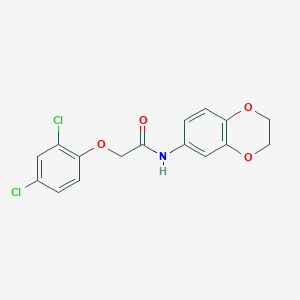![molecular formula C19H22ClNO4 B214957 N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B214957.png)
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, also known as BD-1063, is a compound that has been extensively studied for its potential therapeutic applications. BD-1063 belongs to the class of compounds known as benzodioxinamines, which have been found to exhibit a wide range of biological activities.
作用機序
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine acts as a competitive antagonist of the KOR by binding to the receptor and preventing the binding of endogenous ligands, such as dynorphin. The KOR is widely distributed throughout the central nervous system, and its activation has been shown to produce analgesia, dysphoria, and sedation. By blocking the KOR, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine can modulate the effects of endogenous opioids and produce analgesia without the side effects associated with other opioid drugs.
Biochemical and Physiological Effects
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to produce analgesia in animal models of pain, such as the tail-flick test and the hot-plate test. It has also been shown to block the effects of stress-induced analgesia and produce anxiolytic effects in animal models of anxiety. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the rewarding effects of drugs of abuse, such as cocaine and morphine, and reduce drug-seeking behavior in animal models of addiction.
実験室実験の利点と制限
One of the advantages of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its selectivity for the KOR. This allows for more precise modulation of the effects of endogenous opioids without affecting other opioid receptors, such as the mu and delta receptors. However, one of the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine is its poor solubility in water, which can make it difficult to administer in vivo. In addition, N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for the study of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. One direction is the development of more potent and selective KOR antagonists that can overcome the limitations of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. Another direction is the investigation of the role of the KOR in other physiological processes, such as inflammation and immune function. Finally, the potential therapeutic applications of KOR antagonists, such as N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine, in the treatment of pain, stress, and addiction should be further explored in clinical trials.
合成法
The synthesis of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine involves the reaction of 3-chloro-4,5-diethoxybenzyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine. The yield of the synthesis process is typically around 60%.
科学的研究の応用
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to be a potent and selective antagonist of the kappa opioid receptor (KOR), which is a G protein-coupled receptor that is involved in the regulation of pain, stress, and addiction. N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine has been shown to block the effects of KOR agonists, such as U-50,488H, on the central nervous system. This makes it a promising candidate for the development of new drugs for the treatment of pain, stress, and addiction.
特性
製品名 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
|---|---|
分子式 |
C19H22ClNO4 |
分子量 |
363.8 g/mol |
IUPAC名 |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine |
InChI |
InChI=1S/C19H22ClNO4/c1-3-22-18-10-13(9-15(20)19(18)23-4-2)12-21-14-5-6-16-17(11-14)25-8-7-24-16/h5-6,9-11,21H,3-4,7-8,12H2,1-2H3 |
InChIキー |
UCKNPWDDXYEYEK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC |
正規SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)OCCO3)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3,4-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214874.png)
![N-[5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B214875.png)
![4-{5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B214877.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)-1H-tetraazole](/img/structure/B214878.png)
![5-[1-(3-chloro-4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B214879.png)
![3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine](/img/structure/B214880.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]-3,5-dimethylmorpholine](/img/structure/B214882.png)
![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]morpholine](/img/structure/B214883.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[4-(2-methylphenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214886.png)
![3-(4-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214892.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214894.png)
